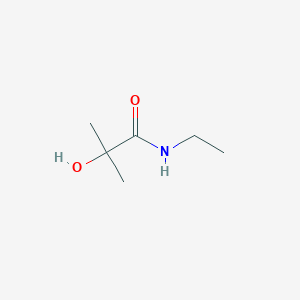

N-ethyl-2-hydroxy-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2-hydroxy-2-methylpropanamide” is a chemical compound with the CAS Number: 199190-64-2 . It has a molecular weight of 131.17 and its IUPAC name is this compound . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H13NO2/c1-4-7-5(8)6(2,3)9/h9H,4H2,1-3H3,(H,7,8) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound’s molecular weight is 131.17 .Scientific Research Applications

Antihistaminic and Biological Activities

A study by Arayne et al. (2017) investigated the antihistaminic and other biological activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which includes compounds structurally related to N-ethyl-2-hydroxy-2-methylpropanamide. The research focused on synthesizing these derivatives and evaluating their biological activities using isolated guinea pig ileum tissues. The findings contribute to understanding the potential antihistaminic applications of these compounds (Arayne et al., 2017).

Conversion to Aromatic Amines

Coutts and Southcott (1990) described the conversion of phenols to 2-aryloxy-2-methylpropanamides and their subsequent rearrangement to N-aryl-2-hydroxy-2-methyl propanamides. This process, involving the Smiles rearrangement, is significant for synthesizing primary and secondary aromatic amines from phenols. The study offers insights into the chemical transformation pathways of compounds similar to this compound (Coutts & Southcott, 1990).

Drug Delivery Applications

Swamy et al. (2013) researched the preparation and characterization of poly (hydroxy ethyl methyl acrylate-co-acrylic acid) microspheres for drug delivery, involving a process related to this compound. These microspheres were crosslinked with N,N′-Methylenebisacrylamide and used for in vitro drug release studies, highlighting the potential of such compounds in pharmaceutical applications (Swamy et al., 2013).

Microbial Synthesis and Enantiomeric Preparation

Fuhshuku et al. (2014) isolated microorganisms capable of enantioselectively hydrolyzing 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This research provides a method for preparing both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid using specific microbial strains, thereby demonstrating a biological approach to synthesizing chiral compounds related to this compound (Fuhshuku et al., 2014).

Properties

IUPAC Name |

N-ethyl-2-hydroxy-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7-5(8)6(2,3)9/h9H,4H2,1-3H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZHGPJWAFTWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2838710.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2838711.png)

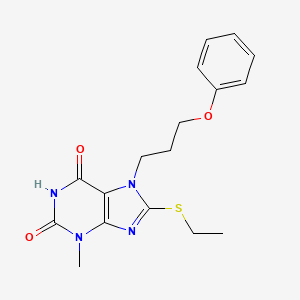

![ethyl 4-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2838718.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2838723.png)

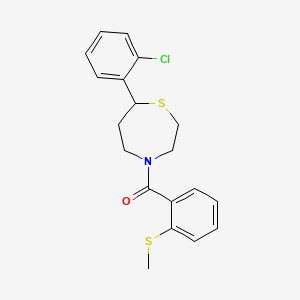

![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2838725.png)